molecular formula C14H11NO2 B5518606 (NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine

(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine

Cat. No.: B5518606
M. Wt: 225.24 g/mol
InChI Key: ZDDHBFOWPHXZRQ-XNTDXEJSSA-N
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Description

(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a prop-2-ynoxy group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine typically involves the reaction of 2-prop-2-ynoxynaphthalene with hydroxylamine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to amines.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives.

Scientific Research Applications

(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential as biological probes or in the study of enzyme mechanisms.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways or chemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-prop-2-ynoxynaphthalene: A precursor in the synthesis of the target compound.

    Hydroxylamine derivatives: Compounds with similar reactivity and applications.

    Naphthalene derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h1,3-8,10,16H,9H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHBFOWPHXZRQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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